![molecular formula C14H20N2O5S B7720286 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B7720286.png)
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide
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Overview
Description
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide, also known as MTMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTMB belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development and other research applications. In
Mechanism of Action
The mechanism of action of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to bind to the cannabinoid receptor CB1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and have neuroprotective effects. 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has also been shown to have antioxidant properties and may help to reduce oxidative stress in the body. Additionally, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has several advantages for lab experiments, including its unique chemical structure, its potential applications in drug development and cancer research, and its low toxicity profile. However, there are also some limitations to using 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide in lab experiments. For example, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide may be difficult to synthesize and purify, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide for various applications.
Future Directions
There are several future directions for research on 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide. One area of interest is the development of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide-based drugs for the treatment of chronic pain and inflammatory diseases. Another area of interest is the use of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide and its potential applications in neuroscience and other fields. Finally, more research is needed to optimize the synthesis and purification of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide and to determine the optimal dosage and administration for various applications.
Synthesis Methods
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoic acid. The resulting acid is then reacted with N-methylsulfamoyl chloride and sodium hydroxide to form the corresponding amide. The final step involves the reaction of the amide with tetrahydrofuran-2-carboxylic acid and thionyl chloride to form 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide.
Scientific Research Applications
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been studied extensively for its potential applications in various fields, including drug development, cancer research, and neuroscience. In drug development, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In cancer research, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In neuroscience, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-15-22(18,19)13-8-10(5-6-12(13)20-2)14(17)16-9-11-4-3-7-21-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPDPCNBOQNLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide |
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